molecular formula C15H16ClNO2 B2951553 (3S,4R)-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1049734-07-7

(3S,4R)-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B2951553
CAS No.: 1049734-07-7
M. Wt: 277.75
InChI Key: PHHZADOJTQLSMJ-LMRHVHIWSA-N
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Description

(3S,4R)-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a naphthalene group and a carboxylic acid moiety, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Naphthalene Group: The naphthalene moiety is introduced via a substitution reaction, often using a naphthalene derivative and a suitable catalyst.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The naphthalene group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

(3S,4R)-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.

    Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene group may facilitate binding to hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds or ionic interactions with active site residues. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-(Phenyl)pyrrolidine-3-carboxylic acid hydrochloride: Similar structure but with a phenyl group instead of a naphthalene group.

    (3S,4R)-4-(Benzyl)pyrrolidine-3-carboxylic acid hydrochloride: Features a benzyl group, offering different steric and electronic properties.

Uniqueness

The presence of the naphthalene group in (3S,4R)-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid hydrochloride provides unique hydrophobic interactions and electronic effects, distinguishing it from similar compounds with simpler aromatic groups. This uniqueness can lead to different binding affinities and selectivities in biological systems, making it a valuable compound for research and development.

Properties

IUPAC Name

(3S,4R)-4-naphthalen-1-ylpyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2.ClH/c17-15(18)14-9-16-8-13(14)12-7-3-5-10-4-1-2-6-11(10)12;/h1-7,13-14,16H,8-9H2,(H,17,18);1H/t13-,14+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHZADOJTQLSMJ-LMRHVHIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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